
4-(3,4-Dihydroxypyrrolidin-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dihydroxypyrrolidin-1-yl)benzaldehyde is a chemical compound that features a pyrrolidine ring substituted with two hydroxyl groups and a benzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydroxypyrrolidin-1-yl)benzaldehyde typically involves the functionalization of preformed pyrrolidine rings. One common method is the reaction of 4-pyrrolidinobenzaldehyde with appropriate reagents to introduce hydroxyl groups at the 3 and 4 positions of the pyrrolidine ring . The reaction conditions often involve the use of oxidizing agents and controlled temperatures to ensure selective hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-Dihydroxypyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzaldehyde moiety can be reduced to a benzyl alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
Oxidation Products: 4-(3,4-Dioxopyrrolidin-1-yl)benzaldehyde.
Reduction Products: 4-(3,4-Dihydroxypyrrolidin-1-yl)benzyl alcohol.
Substitution Products: 4-(3,4-Dichloropyrrolidin-1-yl)benzaldehyde.
Applications De Recherche Scientifique
4-(3,4-Dihydroxypyrrolidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(3,4-Dihydroxypyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The hydroxyl groups and the benzaldehyde moiety can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pyrrolidin-1-ylbenzaldehyde: Lacks the hydroxyl groups, making it less reactive in certain contexts.
4-(3-Hydroxypyrrolidin-1-yl)benzaldehyde: Contains only one hydroxyl group, offering different reactivity and properties.
4-(3,4-Dioxopyrrolidin-1-yl)benzaldehyde: An oxidized form with different chemical behavior.
Uniqueness
4-(3,4-Dihydroxypyrrolidin-1-yl)benzaldehyde is unique due to the presence of two hydroxyl groups on the pyrrolidine ring, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various applications in chemistry, biology, and materials science .
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
4-(3,4-dihydroxypyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H13NO3/c13-7-8-1-3-9(4-2-8)12-5-10(14)11(15)6-12/h1-4,7,10-11,14-15H,5-6H2 |
Clé InChI |
VPYDBERMNWDDMO-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CN1C2=CC=C(C=C2)C=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


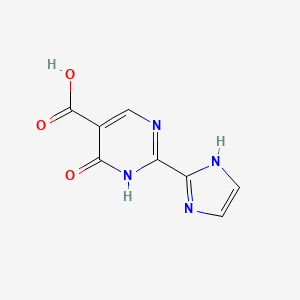
![3-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13181756.png)
![4-Fluorobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13181766.png)
![({2-[1-(Bromomethyl)cyclopentyl]ethoxy}methyl)benzene](/img/structure/B13181770.png)
![4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol](/img/structure/B13181771.png)
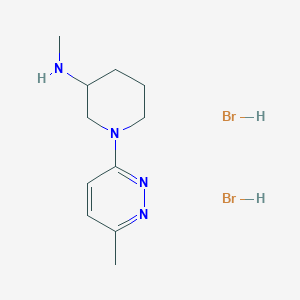
![tert-Butyl 3-(aminomethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13181782.png)

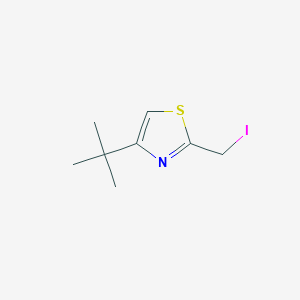
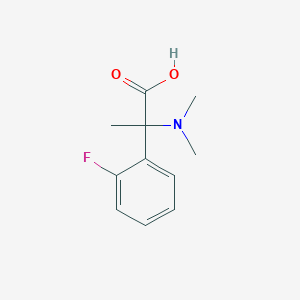

amine](/img/structure/B13181824.png)
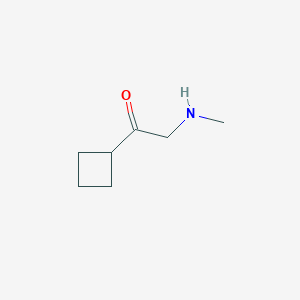
![1-[Benzyl(propan-2-yl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B13181834.png)
